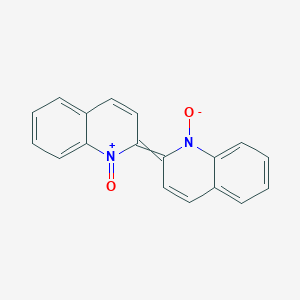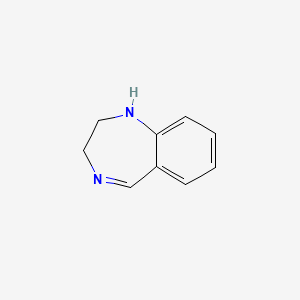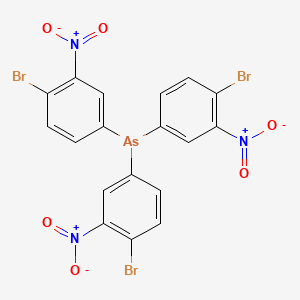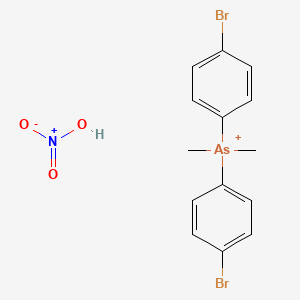silane CAS No. 13411-56-8](/img/structure/B14726699.png)
[(But-2-en-1-yl)oxy](triethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(But-2-en-1-yl)oxysilane is an organosilicon compound characterized by the presence of a but-2-en-1-yloxy group attached to a triethylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (But-2-en-1-yl)oxysilane typically involves the reaction of but-2-en-1-ol with triethylsilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where the alkene (but-2-en-1-ol) reacts with triethylsilane in the presence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of (But-2-en-1-yl)oxysilane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(But-2-en-1-yl)oxysilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can participate in reduction reactions, often facilitated by hydrosilanes.
Substitution: The but-2-en-1-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced silanes.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
(But-2-en-1-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions to introduce silicon-containing groups into organic molecules.
Biology: Investigated for its potential use in modifying biomolecules to enhance their stability and functionality.
Medicine: Explored for drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of (But-2-en-1-yl)oxysilane involves the formation of silicon-carbon bonds through hydrosilylation reactions. The triethylsilane moiety acts as a reducing agent, facilitating the addition of silicon to unsaturated carbon bonds. This process is often catalyzed by transition metal complexes, such as platinum or rhodium catalysts, which activate the silicon-hydrogen bond and enable its addition to the carbon-carbon double bond.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Buten-1-yloxy)(trimethyl)silane: Similar structure but with a trimethylsilane moiety instead of triethylsilane.
(But-3-en-1-yloxy)(trimethyl)silane: Another similar compound with a different positional isomer of the butenyl group.
Uniqueness
(But-2-en-1-yl)oxysilane is unique due to its specific combination of the but-2-en-1-yloxy group and triethylsilane moiety, which imparts distinct reactivity and stability compared to other silanes. Its ability to undergo selective hydrosilylation reactions makes it valuable in organic synthesis and materials science.
Propriétés
Numéro CAS |
13411-56-8 |
|---|---|
Formule moléculaire |
C10H22OSi |
Poids moléculaire |
186.37 g/mol |
Nom IUPAC |
but-2-enoxy(triethyl)silane |
InChI |
InChI=1S/C10H22OSi/c1-5-9-10-11-12(6-2,7-3)8-4/h5,9H,6-8,10H2,1-4H3 |
Clé InChI |
QHOQYSWQNWJAHP-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OCC=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(10,11-Dihydro-5h-dibenzo[b,f]borepin-5-yloxy)ethanamine](/img/structure/B14726671.png)
![Bicyclo[6.1.0]nonane](/img/structure/B14726672.png)

![Bicyclo[6.1.0]nonane](/img/structure/B14726680.png)
![N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide](/img/structure/B14726685.png)

![Bicyclo[6.1.0]nonane](/img/structure/B14726688.png)




